methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
Description
Properties
IUPAC Name |
N-methyl-1-(1-propan-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-6-8(4-9-3)5-10-11/h5-7,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKRCMIJXKXOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with formaldehyde and a secondary amine under basic conditions. The reaction proceeds via a Mannich-type reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Substituent Variations at the Pyrazole 1-Position
The 1-position substituent significantly influences steric and electronic properties. Key analogs include:
| Compound Name | 1-Substituent | Molecular Formula | Key Properties/Synthesis | Reference |
|---|---|---|---|---|
| Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine | Isopropyl | C₈H₁₅N₃ | Likely synthesized via nitro reduction and alkylation; increased steric hindrance . | |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | Ethyl | C₇H₁₃N₃ | Reduced steric bulk compared to isopropyl; synthesized via similar nitro reductions . | |
| 1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | 2-Methylpropyl | C₈H₁₅N₃ | Bulky substituent may hinder reactivity; CAS 1427380-55-9 . |
Impact of 1-Substituent :
Substituent Variations at the Pyrazole 4-Position
The 4-position functional group determines electronic and hydrogen-bonding properties:
Impact of 4-Substituent :
- Methylaminomethyl: Facilitates nucleophilic reactions (e.g., with aldehydes) for framework construction .
Linker Modifications Between Pyrazole and Amine
The linker length and flexibility affect conformational freedom and molecular interactions:
Biological Activity
Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Overview
The compound features a pyrazole ring substituted with isopropyl and methyl groups, which enhances its interaction with biological targets. The dual pyrazole structure may provide increased binding affinity compared to simpler derivatives, potentially leading to diverse pharmacological applications.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown:
- Antibacterial Activity : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest strong activity against pathogens like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.015 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have indicated that compounds with similar structures can inhibit tumor growth in various cancer cell lines.
The mechanism of action involves the compound acting as a ligand that interacts with specific enzymes or receptors, modulating their activity. This interaction can influence signal transduction pathways critical for cellular processes.
Synthesis Methods
The synthesis of this compound typically involves a Mannich-type reaction, where 1-(propan-2-yl)-1H-pyrazole reacts with formaldehyde and a secondary amine under basic conditions. This method allows for the efficient formation of the desired product.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound had superior antibacterial properties compared to other derivatives tested, particularly against E. coli and S. aureus .
Study 2: Anticancer Potential
In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer lines, showcasing its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
